Levlofexidine

Übersicht

Beschreibung

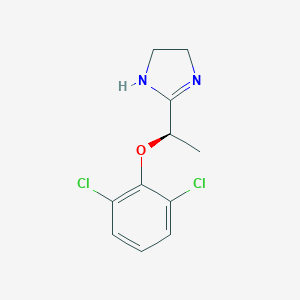

Levlofexidine is the R-enantiomer of lofexidine, a centrally acting alpha2-adrenergic receptor agonist. It is primarily used to help relieve symptoms of opioid withdrawal in individuals with opioid dependency . This compound is also known for its potential use as a short-acting antihypertensive agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Levlofexidine can be synthesized through a multi-step process involving the following key steps :

Stage 1: ®-(-)-2-(2,6-dichlorophenoxy)propionamide is reacted with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours.

Stage 2: The resulting product is then reacted with ethylenediamine in dichloromethane at temperatures ranging from 0 to 20 degrees Celsius.

The final product is obtained through recrystallization from boiling hexanes, yielding pure this compound as white needles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Levlofexidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levlofexidin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel zu reduzierten Derivaten reduziert werden.

Substitution: Levlofexidin kann Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Imidazolin-Moietäten, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Levlofexidin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Alpha2-Adrenozeptoragonisten und deren Interaktionen verwendet.

Medizin: Die wichtigste medizinische Anwendung von Levlofexidin liegt in der Behandlung von Symptomen des Opiatentzugs.

Industrie: Levlofexidin wird in der pharmazeutischen Industrie zur Entwicklung von Medikamenten eingesetzt, die auf Opiatentzug und andere verwandte Erkrankungen abzielen.

Wirkmechanismus

Levlofexidin entfaltet seine Wirkung, indem es als potenter Alpha2-Adrenozeptoragonist wirkt . Es bindet an Alpha2-Adrenozeptoren im zentralen Nervensystem, was zu einer Verringerung der Freisetzung von Noradrenalin führt. Dies führt zu einem reduzierten sympathischen Ausstrom und einer Linderung der Entzugssymptome bei Personen mit Opiatabhängigkeit . Levlofexidin hat auch eine moderate agonistische Affinität zu anderen Rezeptoren, darunter der Alpha-1A-Adrenozeptor und verschiedene Serotoninrezeptoren .

Wirkmechanismus

Levlofexidine exerts its effects by acting as a potent alpha2-adrenergic receptor agonist . It binds to alpha2-adrenergic receptors in the central nervous system, leading to a decrease in the release of norepinephrine. This results in reduced sympathetic outflow and alleviation of withdrawal symptoms in individuals with opioid dependency . This compound also has moderate agonistic affinity towards other receptors, including Alpha-1A adrenergic receptor and several serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Levlofexidin ist strukturell und funktionell ähnlich wie Lofexidin, Clonidin und anderen Alpha2-Adrenozeptoragonisten . Levlofexidin ist in seiner spezifischen enantiomeren Form einzigartig, was zu seinem unterschiedlichen pharmakologischen Profil beitragen kann. Zu ähnlichen Verbindungen gehören:

Lofexidin: Das racemische Gemisch, von dem Levlofexidin das R-Enantiomer ist.

Clonidin: Ein weiterer Alpha2-Adrenozeptoragonist, der für ähnliche Indikationen verwendet wird.

Guanfacin: Ein Alpha2-Adrenozeptoragonist, der hauptsächlich zur Behandlung von ADHS eingesetzt wird.

Die Einzigartigkeit von Levlofexidin liegt in seiner spezifischen enantiomeren Form und seiner gezielten Anwendung bei der Behandlung des Opiatentzugs .

Eigenschaften

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024657 | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-78-1 | |

| Record name | Levlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

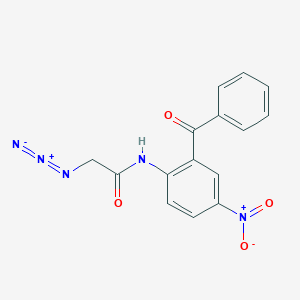

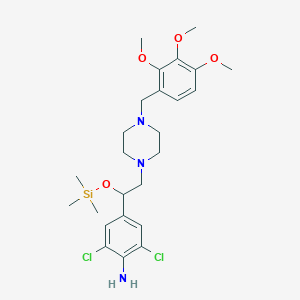

Synthesis routes and methods I

Procedure details

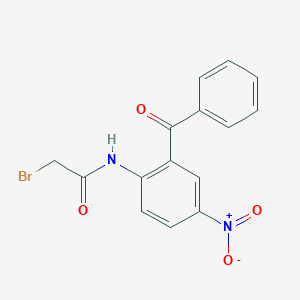

Synthesis routes and methods II

Procedure details

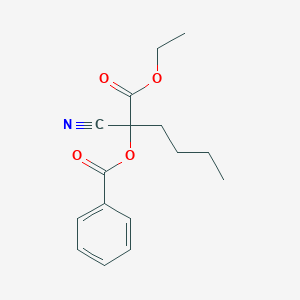

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)